molecular formula C14H11N3O2 B6418411 N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide CAS No. 1134784-15-8

N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B6418411
CAS No.: 1134784-15-8
M. Wt: 253.26 g/mol
InChI Key: HHJNDLPREFUSBQ-UHFFFAOYSA-N
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Description

“N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives . Another study highlighted different synthesis methods and the pharmacological properties of pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . This structure is a weak base, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For example, one study reported the synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan . Another study discussed the synthesis and pharmacological activities of pyrazole derivatives .

Scientific Research Applications

N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicine. In particular, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and this compound has been found to be a potent inhibitor of this enzyme. This makes it a promising compound for the development of drugs to treat conditions such as Alzheimer’s disease, which is caused by the accumulation of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a promising compound for research and development, but there are some advantages and limitations to consider when using it in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe to use in laboratory experiments. However, it is important to note that this compound is a very potent inhibitor of AChE, and so it should be used with caution in experiments involving the enzyme.

Future Directions

The potential applications of N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide are still being explored, and there are numerous potential future directions for research. One possible direction is to further study the biochemical and physiological effects of this compound, in order to better understand its mechanism of action and to identify new potential uses. Another possible direction is to develop new methods of synthesizing this compound, in order to make it more accessible for research and development. Finally, it may be possible to develop new drugs based on this compound, in order to treat conditions such as Alzheimer’s disease and other neurological disorders.

Synthesis Methods

N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can be synthesized using a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a 3-bromo-1H-pyrazole and a furan-2-carboxamide in the presence of a palladium catalyst. The resulting product is a compound with the molecular formula C10H9N3O2.

Properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(13-5-2-8-19-13)16-11-4-1-3-10(9-11)12-6-7-15-17-12/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJNDLPREFUSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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